molecular formula C46H62N4O11 B7818974 CID 6323490

CID 6323490

Cat. No. B7818974
M. Wt: 847.0 g/mol
InChI Key: ATEBXHFBFRCZMA-VXTBVIBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6323490 is a useful research compound. Its molecular formula is C46H62N4O11 and its molecular weight is 847.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 6323490 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 6323490 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methodological Challenges in Child and Adolescent Development Research

The study by Hamaker, Mulder, and van IJzendoorn (2020) explores the methodological challenges in descriptive, predictive, and explanatory research, with a focus on the Consortium on Individual Development (CID). They highlight the importance of aligning research goals with appropriate research designs, suggesting advanced techniques like unsupervised and supervised machine learning for developmental science (Hamaker, Mulder, & van IJzendoorn, 2020).

Scientific Software Frameworks and Grid Computing

Appelbe et al. (2007) discuss the challenges in developing scientific research applications, emphasizing the role of scientific software frameworks and grid computing. They compare different scientific frameworks, highlighting their importance in improving programming productivity for research applications (Appelbe, Moresi, Quenette, & Simter, 2007).

Chemically Induced Dimerization in Biological Research

Voss, Klewer, and Wu (2015) discuss the application of Chemically Induced Dimerization (CID) in studying biological processes. They note recent advancements in CID systems that allow precise control over protein function in cells, enhancing the understanding of signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).

CID - Computing with Infinite Data

Spreen (2017) introduces the CID project, focusing on computing with infinite objects, such as exact real numbers. This approach is pivotal in generating efficient and verified software for engineering applications, offering new insights into computing with infinite data (Spreen, 2017).

Legal Framework for Scientific Software

Stodden (2009) discusses the legal aspects of reproducible scientific research, addressing the need for a robust licensing and copyright structure for scientific research applications. This paper highlights the importance of addressing legal challenges to facilitate collaboration and scientific discovery (Stodden, 2009).

Data-Intensive Analysis Processes in Science

Yao, Rabhi, and Peat (2014) review the essential requirements and enabling technologies for supporting data-intensive analysis processes in scientific research. They discuss the need for hybrid technologies to address the complexities of data-intensive scientific processes (Yao, Rabhi, & Peat, 2014).

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,49,52-54H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEBXHFBFRCZMA-VXTBVIBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)C(O6)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.